molecular formula C13H7F3N2O B8573778 6-(3-(Trifluoromethyl)phenoxy)picolinonitrile

6-(3-(Trifluoromethyl)phenoxy)picolinonitrile

Cat. No. B8573778
M. Wt: 264.20 g/mol
InChI Key: FENSEQMCUXGAOR-UHFFFAOYSA-N
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Patent
US06794336B2

Procedure details

4.00 g (28.9 mmol) of 2-chloro-6-cyanopyridine were introduced together with 9.57 g (69.3 mmol) of potassium /carbonate in 20 ml of anhydrous DMF, and 5.62 g (34.6 mmol) of 3-hydroxybenzotrifluoride were added. After 10 h of stirring at 90° C., H2O was added and the mixture was subjected to repeated extraction with ethyl acetate. The organic phase was then washed twice with water, dried over MgSO4 and concentrated.
Quantity
4 g
Type
reactant
Reaction Step One
Name
potassium carbonate
Quantity
9.57 g
Type
reactant
Reaction Step One
Quantity
5.62 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]#[N:9])[N:3]=1.[K].C(=O)([O-])[O-].[OH:15][C:16]1[CH:17]=[C:18]([C:22]([F:25])([F:24])[F:23])[CH:19]=[CH:20][CH:21]=1.O>CN(C=O)C>[F:23][C:22]([F:24])([F:25])[C:18]1[CH:17]=[C:16]([O:15][C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([C:8]#[N:9])[N:3]=2)[CH:21]=[CH:20][CH:19]=1 |f:1.2,^1:9|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)C#N
Name
potassium carbonate
Quantity
9.57 g
Type
reactant
Smiles
[K].C([O-])([O-])=O
Name
Quantity
5.62 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
After 10 h of stirring at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
extraction with ethyl acetate
WASH
Type
WASH
Details
The organic phase was then washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
FC(C=1C=C(C=CC1)OC1=NC(=CC=C1)C#N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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